molecular formula C20H11ClFIN2O2 B11706557 2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide

2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide

Cat. No.: B11706557
M. Wt: 492.7 g/mol
InChI Key: WMFVQBZVAUKDTC-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide is a complex organic compound that features a benzoxazole ring, a fluorophenyl group, and an iodinated benzamide moiety

Preparation Methods

The synthesis of 2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Iodination: The iodination of the benzamide moiety can be achieved using iodine and a suitable oxidizing agent such as sodium iodate.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the target molecule under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and its potential as a therapeutic agent.

    Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide can be compared with other similar compounds, such as:

    2-chloro-N-(2-fluorophenyl)acetamide: This compound shares the fluorophenyl and chloro groups but lacks the benzoxazole and iodinated benzamide moieties.

    2-chloro-4-fluorophenyl N-(2-chloro-5-nitrophenyl)carbamate: This compound has similar halogenated aromatic rings but differs in its overall structure and functional groups.

    Indole Derivatives: Compounds like N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibit different core structures but may have similar biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C20H11ClFIN2O2

Molecular Weight

492.7 g/mol

IUPAC Name

2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide

InChI

InChI=1S/C20H11ClFIN2O2/c21-15-7-5-11(23)9-14(15)19(26)24-12-6-8-18-17(10-12)25-20(27-18)13-3-1-2-4-16(13)22/h1-10H,(H,24,26)

InChI Key

WMFVQBZVAUKDTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)I)Cl)F

Origin of Product

United States

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